2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid
Beschreibung
2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features both thiazole and isothiocyanate functional groups
Eigenschaften
Molekularformel |
C7H6N2O2S2 |
|---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S2/c1-4(8-3-12)6-9-5(2-13-6)7(10)11/h2,4H,1H3,(H,10,11) |
InChI-Schlüssel |
IHZBZUOYKNIKDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CS1)C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-(1-isothiocyanatoethyl)-1,3-thiazole with a carboxylating agent under controlled conditions. The reaction is often carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like potassium carbonate to facilitate the carboxylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives when reacted with amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a derivatization agent in analytical chemistry to enhance the detection of various analytes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The thiazole ring can also interact with various molecular targets, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Isothiocyanatoethyl)thiophene
- 2-(1-Isothiocyanatoethyl)-1,3,4-thiadiazole
Comparison: Compared to similar compounds, 2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole and carboxylic acid functional groupsThe thiazole ring provides additional stability and electronic properties, making it more versatile than its thiophene and thiadiazole counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
